9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

Catalog No.
S12169949
CAS No.
M.F
C15H13ClN2O2
M. Wt
288.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-...

Product Name

9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one

IUPAC Name

2-chloro-9-prop-2-enoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

InChI

InChI=1S/C15H13ClN2O2/c1-2-7-20-11-3-4-12-10(8-11)5-6-18-13(12)9-14(16)17-15(18)19/h2-4,8-9H,1,5-7H2

InChI Key

BALPEUARSWWTQV-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC2=C(C=C1)C3=CC(=NC(=O)N3CC2)Cl

9-(Allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one is a synthetic organic compound characterized by its unique structure that combines a pyrimidoisoquinoline framework with an allyloxy substituent and a chlorine atom. This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C13H12ClN2OC_{13}H_{12}ClN_2O, and it possesses a molecular weight of approximately 248.7 g/mol.

The structure includes a pyrimidine ring fused to an isoquinoline moiety, which is often associated with various pharmacological properties. The presence of the allyloxy group enhances its reactivity and solubility, making it an interesting candidate for further chemical modifications and biological evaluations.

The chemical reactivity of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can be explored through various reactions:

  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.
  • Allylic Reactions: The allyloxy group can participate in reactions such as allylic oxidation or rearrangement, potentially leading to new derivatives.
  • Cyclization Reactions: The compound may also serve as a precursor in cyclization reactions to form more complex heterocycles.

Research indicates that compounds similar to 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives demonstrate activity against bacteria and fungi.
  • Anticancer Activity: The structural framework is often linked to cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: Certain modifications have shown promise in reducing inflammation in preclinical studies.

The specific biological activities of this compound require further investigation through in vitro and in vivo studies to establish its efficacy and safety profile.

The synthesis of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one can be achieved through several methods:

  • Multi-step Synthesis: Starting from commercially available isoquinoline derivatives, the synthesis typically involves:
    • Formation of the pyrimidine ring via cyclization reactions.
    • Introduction of the chlorinated substituent through halogenation.
    • Addition of the allyloxy group via etherification or alkylation reactions.
  • One-pot Reactions: Recent advancements in synthetic methodologies have enabled one-pot procedures that combine multiple steps into a single reaction vessel, improving efficiency and yield.
  • Green Chemistry Approaches: Utilizing environmentally friendly solvents and catalysts can enhance the sustainability of the synthesis process.

9-(Allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to the development of new drugs targeting specific diseases.
  • Chemical Probes: The compound can serve as a chemical probe in biological research to study specific pathways or mechanisms.
  • Material Science: Its properties may be explored for use in developing advanced materials or coatings.

Interaction studies are crucial for understanding how 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one interacts with biological targets:

  • Protein Binding Studies: Evaluating how the compound binds to proteins can provide insights into its mechanism of action.
  • Receptor Interaction Assays: Investigating its affinity for various receptors can help identify potential therapeutic uses.
  • Metabolic Stability Assessments: Understanding how the compound is metabolized in biological systems can inform its pharmacokinetic properties.

Several compounds share structural similarities with 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one. Here are some notable examples:

Compound NameStructureUnique Features
2-Chloro-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-oneStructureContains methoxy groups instead of allyloxy; potential for different biological activity.
2-Chloro-9-propoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-oneStructurePropoxy group may alter solubility and reactivity compared to allyloxy.
9-(Methoxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-oneStructureMethoxy group could influence electronic properties and biological interactions differently than allyloxy.

These comparisons highlight the unique characteristics of 9-(allyloxy)-2-chloro-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one while showcasing how slight variations in substituents can lead to significant differences in chemical behavior and biological activity. Further research into these compounds could reveal new therapeutic avenues or applications based on their distinct properties.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

288.0665554 g/mol

Monoisotopic Mass

288.0665554 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-09-2024

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